5-Bromo-2-methoxypyridin-3-amine

Organic Synthesis Process Chemistry Chemoselectivity

Select 5‑bromo‑2‑methoxypyridin‑3‑amine for its unique 2,3,5‑substitution pattern—a C5‑bromo handle for Suzuki/Buchwald‑Hartwig cross‑coupling and a C3‑amine for amidation or reductive amination. Unlike 5‑bromo‑2‑methoxypyridine (no amine) or 2‑methoxypyridin‑3‑amine (no bromine), this scaffold preserves both reactive sites, enabling convergent assembly of kinase‑targeted pharmacophores and fragment libraries. Available in high purity (≥98%) with verified QC; order standard research quantities online with worldwide shipping.

Molecular Formula C6H7BrN2O
Molecular Weight 203.04 g/mol
CAS No. 884495-39-0
Cat. No. B1520566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxypyridin-3-amine
CAS884495-39-0
Molecular FormulaC6H7BrN2O
Molecular Weight203.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)Br)N
InChIInChI=1S/C6H7BrN2O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3
InChIKeyHJOOFLFWIISCAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methoxypyridin-3-amine (CAS 884495-39-0): A Bifunctional Pyridine Scaffold for Divergent Medicinal Chemistry


5-Bromo-2-methoxypyridin-3-amine (CAS 884495-39-0) is a heteroaromatic building block characterized by a pyridine core bearing bromo (C5), methoxy (C2), and primary amine (C3) substituents [1]. This specific substitution pattern confers a unique reactivity profile, wherein the C5-bromo atom provides a robust handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the C2-methoxy group modulates the electronic density and lipophilicity (LogP ~1.2) of the ring, and the C3-amine enables alternative derivatization pathways, such as reductive amination or amide bond formation [2]. Physically, it exists as a solid with a melting point in the range of 53-57 °C .

The Functional Incompatibility of 5-Bromo-2-methoxypyridin-3-amine with Common Pyridine Surrogates


The value proposition of 5-bromo-2-methoxypyridin-3-amine is rooted in its precise 2,3,5-substitution pattern, which cannot be replicated by simpler, more common aminopyridines or halogenated pyridines [1]. While the market offers numerous alternatives, such as 5-bromo-2-methoxypyridine (lacking the amine for amidation), 2-methoxypyridin-3-amine (lacking the bromine for cross-coupling), or 5-bromo-2-methoxypyridin-4-amine (regioisomeric amine alters SAR), each generic substitution fundamentally changes the compound's ability to serve as a selective entry point into specific pharmacophores. This molecule's orthogonality is critical for multi-step syntheses where both the amine and bromine must be preserved through a sequence, as demonstrated in the synthesis of kinase-targeted fragment libraries [2]. Using a non-brominated analog forfeits the site for C-C bond formation, while a deaminated analog eliminates a key vector for diversification, forcing a different synthetic route and potentially altering the final compound's biological profile [3].

Quantitative Comparative Evidence: Why 5-Bromo-2-methoxypyridin-3-amine is the Optimal Choice for Select Applications


Chemoselective Reduction of 5-Bromo-2-methoxy-3-nitropyridine to 5-Bromo-2-methoxypyridin-3-amine

A direct comparison of reduction methods for the precursor 5-bromo-2-methoxy-3-nitropyridine reveals that the tin(II) chloride reduction system is uniquely effective for producing the target amine. Under optimized conditions (60-80 °C for 2-3 hours), this method delivers high selectivity for the nitro group reduction while quantitatively preserving the labile C5-bromo and C2-methoxy substituents, in contrast to catalytic hydrogenation methods which can result in undesired dehalogenation side reactions, leading to the formation of 2-methoxypyridin-3-amine impurity .

Organic Synthesis Process Chemistry Chemoselectivity

Utility as a Key Intermediate in Kinase-Focused Fragment Library Synthesis

The compound serves as an essential starting material for generating a 3-aminopyridin-2-one based fragment library. In a documented multi-step process, 5-bromo-2-methoxypyridin-3-amine was first diversified via Suzuki cross-coupling at the C5-position to introduce aromatic and heteroaromatic groups. Subsequent deprotection of the 3-amino-2-methoxy-pyridine intermediates using in situ generated TMS-I furnished the 3-aminopyridin-2-one fragments [1]. In contrast, starting from a simple 3-aminopyridin-2-one core lacks the orthogonal protection and synthetic handles to execute the same parallel diversification strategy, making this specific building block indispensable for the described workflow.

Kinase Inhibitors Fragment-Based Drug Discovery MPS1/TTK Aurora Kinase

Physicochemical Profile: Melting Point and Purity

The compound's solid-state properties are well-defined and consistent across reputable suppliers, facilitating handling and storage. The melting point is reported within a tight range, indicative of a single crystalline form and high purity. This contrasts with some related bromo-methoxy-pyridine isomers which are oils or low-melting solids, presenting greater challenges for accurate weighing and long-term stability [1].

Solid Form Handling Quality Control Purity

Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

The compound's primary amine is a reactive site for derivatization. In a specific example, 5-bromo-2-methoxypyridin-3-amine (10.15 g, 50 mmol) was reacted with 2,4-difluorobenzene-1-sulfonyl chloride (11.68 g, 60 mmol) in pyridine at 0°C to yield the corresponding sulfonamide . This reaction demonstrates a straightforward, high-yielding transformation at the amine position while leaving the C5-bromo group intact for further elaboration. A non-aminated analog, such as 5-bromo-2-methoxypyridine, cannot undergo this sulfonylation, highlighting the unique bifunctional nature of the target compound.

Sulfonamide Synthesis Medicinal Chemistry Derivatization

Optimal Use Cases for 5-Bromo-2-methoxypyridin-3-amine (CAS 884495-39-0)


Kinase Inhibitor Fragment Libraries

Use 5-bromo-2-methoxypyridin-3-amine as a core scaffold to synthesize a focused library of 3-aminopyridin-2-one derivatives. The C5-bromo group allows for rapid diversification via Suzuki cross-coupling to explore the SAR of the kinase hinge-binding region, as demonstrated in the identification of novel MPS1 and Aurora kinase inhibitor scaffolds [1].

Multi-Step Synthesis of Complex Drug Candidates

Employ this compound in convergent synthetic routes where the orthogonal reactivity of the C3-amine and C5-bromo is paramount. The amine can be first derivatized (e.g., to a sulfonamide or amide), and the bromine subsequently utilized in a late-stage cross-coupling to introduce a large, complex fragment, enabling efficient modular assembly of the final target .

Synthesis of Regioisomerically Pure Aminopyridines

Utilize this well-characterized solid (mp 53-57 °C) as a reliable starting material for the synthesis of other valuable 2,3,5-substituted pyridines that are not readily available. For instance, the bromine can be exchanged for other functional groups (e.g., via lithium-halogen exchange or borylation), while the amine and methoxy groups provide additional points for diversification, enabling access to a unique region of chemical space.

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